3-Amino-2,4,5-trifluorobenzoic acid
Overview
Description
3-Amino-2,4,5-trifluorobenzoic acid is a useful research compound. Its molecular formula is C7H4F3NO2 and its molecular weight is 191.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biosynthesis of Antibiotics : 3-amino-5-hydroxybenzoic acid, a derivative of 3-Amino-2,4,5-trifluorobenzoic acid, is a direct precursor in the biosynthesis of ansamycins in Nocardia mediterranei, which is crucial for developing new antibiotics (Ghisalba & Nüesch, 1981).
Pharmaceutical and Material Science Synthesis : The synthesis of 2,4,5-trifluorobenzoic acid via a continuous microflow process using microreactors provides high yield and purity. This process is significant in pharmaceutical and material science applications (Deng et al., 2015).
Crystal Structure Analysis : The study of crystal structures of cocrystals of 3-aminobenzoic acid with other compounds reveals extensive hydrogen-bonding networks, which is vital for understanding molecular interactions (Lynch et al., 1994).
Synthesis of Quinolone Antibacterials : The synthesis of various derivatives of this compound, such as 3-ethyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl, are useful intermediates in the synthesis of quinolone antibacterials (Turner & Suto, 1993).
Chemosensors for Ion Recognition : Novel 2,4,5-triarylimidazolyl-alanines based on this compound derivatives show potential as new chemosensors for ion recognition. These compounds have applications in areas like nonlinear optics, OLEDs, and DNA intercalators (Esteves, Raposo & Costa, 2013).
Antioxidant Activities : 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives, related to this compound, exhibit promising in vitro antioxidant activities. These compounds have potential applications in cosmetics and pharmaceuticals (Yüksek et al., 2015).
Organic Synthesis and Industrial Production : The palladium-charcoal catalyst is effective in increasing the yield of 3-aminobenzoic acid in the diazotization reaction, which is significant for organic synthesis and industrial production (Yin Qun, 2010).
Mechanism of Action
Target of Action
It’s worth noting that trifluorobenzoic acid derivatives have been shown to have potential inhibitory activity towards d-amino acid oxidases , which play a crucial role in the metabolism of d-amino acids in the body .
Mode of Action
The fluorine electron withdrawing groups in trifluorobenzoic acid derivatives contribute to the ideal acidity of the carboxylic acid, facilitating the catalytic cycle .
Biochemical Pathways
Given the potential inhibitory activity of trifluorobenzoic acid derivatives towards d-amino acid oxidases , it can be inferred that the compound may impact the metabolic pathways of d-amino acids.
Result of Action
The compound’s potential inhibitory activity towards d-amino acid oxidases suggests that it may influence the metabolism of d-amino acids at the molecular level .
Biochemical Analysis
Biochemical Properties
3-Amino-2,4,5-trifluorobenzoic acid has been shown to interact with various enzymes and proteins. The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions . This property of this compound assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .
Cellular Effects
It is known that the compound forms crystals that are insoluble in water or organic solvents , which could potentially influence cell function.
Molecular Mechanism
It is known that the compound can assist the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .
Temporal Effects in Laboratory Settings
It is known that the compound forms crystals that are insoluble in water or organic solvents , which could potentially influence its stability and degradation over time.
Properties
IUPAC Name |
3-amino-2,4,5-trifluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWVZPFPZJYLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371037 | |
Record name | 3-amino-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119385-80-7 | |
Record name | 3-amino-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2,4,5-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-amino-2,4,5-trifluorobenzoic acid in the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid?
A1: The abstract states that 3-chloro-2,4,5-trifluorobenzoic acid was synthesized through the chlorination of this compound []. This suggests that this compound serves as a precursor compound, and the amino group is replaced by a chlorine atom during the synthesis.
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